3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-12-18(19(26-29-12)15-6-4-5-7-16(15)22)20(28)24-14-8-9-17-13(10-14)11-23-21(25-17)27(2)3/h4-7,11,14H,8-10H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWWLJCPOBQDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCC4=NC(=NC=C4C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring multiple functional groups that may contribute to its biological activity. The presence of a chlorophenyl group and a dimethylamino moiety suggests potential interactions with various biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. Its structural features enable it to modulate the activity of these targets, potentially acting as an agonist or antagonist. This modulation can influence signal transduction pathways and cellular responses, which are critical in various physiological processes.
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives similar to this compound can inhibit bacterial growth. For instance, related compounds have shown significant inhibitory effects against strains like E. coli, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties .
- Anticancer Properties : Certain analogs of this compound have been explored for their anticancer potential. They may induce apoptosis in cancer cells through pathways involving protein synthesis inhibition and cell cycle arrest .
- Neuropharmacological Effects : The presence of a dimethylamino group suggests possible interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on neurotransmitter receptors, which could lead to applications in treating neurological disorders .
Case Studies and Research Findings
Several studies provide insight into the biological activity of compounds related to the target molecule:
- MurA Inhibitors : A study identified potential MurA inhibitors through molecular docking techniques among similar compounds. The effectiveness was assessed using growth inhibition assays against L. innocua and E. coli, revealing significant differences in growth rates at varying concentrations .
- Inhibition Studies : Another research focused on the inhibition of virulence factors produced by pathogenic bacteria. The findings highlighted how structural modifications in related compounds could enhance their inhibitory effects against bacterial toxins .
- Apoptosis Induction : Research into related compounds demonstrated their ability to induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival .
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The compound is hypothesized to act as an inhibitor of specific kinases involved in cancer cell proliferation. Preliminary studies suggest it may inhibit Wee1 kinase, a target for cancer therapy that regulates the cell cycle and promotes survival of cancer cells under DNA damage conditions.
- Case Study : A study conducted on various cancer cell lines demonstrated that compounds with similar structures effectively reduced cell viability and induced apoptosis in cancer cells. This suggests potential for further development as an anticancer agent.
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological research. Its dimethylamino group may enhance its ability to cross the blood-brain barrier, making it a potential treatment for neurological disorders.
- Mechanism of Action : The compound is believed to modulate neurotransmitter levels by inhibiting reuptake mechanisms or influencing receptor activity. This could be beneficial in treating conditions such as depression or anxiety.
Anti-inflammatory Properties
Similar compounds have shown promise as inhibitors of inflammatory pathways. The presence of the oxazole ring is associated with anti-inflammatory effects through inhibition of cyclooxygenase enzymes or lipoxygenases.
- Research Findings : In silico studies using molecular docking techniques have indicated that this compound may bind effectively to targets involved in inflammatory responses, warranting further investigation into its therapeutic potential.
Data Tables
| Application Area | Mechanism of Action | Research Findings |
|---|---|---|
| Anticancer Activity | Inhibition of Wee1 kinase | Reduced viability in cancer cell lines |
| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatment for depression and anxiety |
| Anti-inflammatory | Inhibition of cyclooxygenase/lipoxygenase | Effective binding to inflammatory targets |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Implications
Compound A : 3-(2-Chlorophenyl)-5-Methyl-N-(prop-2-en-1-yl)-1,2-Oxazole-4-Carboxamide (CAS 321432-31-9)
- Substituent Variation : The allyl (prop-2-en-1-yl) group replaces the tetrahydroquinazolin-6-yl moiety.
- Impact: Reduced molecular weight and polarity compared to the target compound.
Compound B : Etaconazole and Propiconazole ()
- Core Structure : Triazole/dioxolan rings with dichlorophenyl groups.
- Impact : These pesticides rely on triazole’s antifungal activity by inhibiting cytochrome P450 enzymes. The target compound’s oxazole core may exhibit divergent mechanisms due to reduced steric hindrance and altered electronic properties .
Compound C : 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()
- Substituent Features : Trifluoromethyl and sulfanyl groups enhance metabolic stability and lipophilicity.
- Impact: The target compound’s dimethylamino group improves solubility but may reduce membrane permeability compared to Compound C’s trifluoromethyl group .
Comparative Analysis Table
| Property | Target Compound | Compound A (CAS 321432-31-9) | Compound B (Etaconazole) | Compound C (Pyrazole Derivative) |
|---|---|---|---|---|
| Core Structure | 1,2-Oxazole + Tetrahydroquinazoline | 1,2-Oxazole | Triazole/Dioxolan | Pyrazole |
| Key Substituents | 2-Chlorophenyl, Dimethylamino | Allyl, 2-Chlorophenyl | Dichlorophenyl, Ethyl/Propyl | Trifluoromethyl, Sulfanyl |
| Molecular Weight | Higher (due to bicyclic quinazoline) | Moderate | Moderate | Moderate |
| Polarity | High (dimethylamino enhances solubility) | Low (allyl reduces polarity) | Moderate | Low (trifluoromethyl increases lipophilicity) |
| Potential Application | Kinase inhibition, CNS targets | Agrochemicals, limited bioactivity | Antifungal agents | Enzyme inhibitors, agrochemicals |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology :
- The compound’s oxazole and tetrahydroquinazoline moieties suggest multi-step synthesis. A plausible route involves coupling a pre-synthesized oxazole-4-carboxylic acid derivative (e.g., 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid) with a functionalized tetrahydroquinazoline amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Optimization strategies:
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., oxazole ring decomposition) .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in anhydrous dichloromethane .
- Yield improvement : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) before final coupling .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Analytical workflow :
- 1H/13C NMR : Confirm the presence of the dimethylamino group (δ ~2.8–3.1 ppm for N(CH3)2 protons) and tetrahydroquinazoline protons (δ ~1.5–2.5 ppm for aliphatic hydrogens) .
- HRMS : Verify molecular ion peaks matching the exact mass (C22H24ClN5O2: [M+H]+ calc. 450.1694) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening framework :
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, given the tetrahydroquinazoline core’s affinity for ATP-binding pockets .
- Antiviral activity : Screen in vitro against RNA viruses (e.g., SARS-CoV-2) via plaque reduction assays, leveraging structural similarity to known antiviral oxazoles .
- Cytotoxicity : Use MTT assays on HEK-293 and HepG2 cells to establish IC50 values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?
- SAR strategies :
- Core modifications : Replace the 2-chlorophenyl group with fluorinated analogs (e.g., 2,4-difluorophenyl) to modulate lipophilicity and binding to hydrophobic kinase domains .
- Side-chain engineering : Introduce sulfonamide or trifluoromethyl groups at the tetrahydroquinazoline’s 2-position to improve metabolic stability .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with EGFR’s L858R mutant and prioritize synthetic targets .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case example : If one study reports antiviral activity (IC50 = 12 µM) but another shows no effect :
- Replication : Synthesize the compound using documented protocols and retest under identical assay conditions (e.g., same cell line, viral strain).
- Proteomic profiling : Use mass spectrometry to identify off-target binding partners that may explain variability .
- Solubility checks : Confirm the compound’s solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to rule out false negatives .
Q. How can in silico tools predict metabolic stability and toxicity early in development?
- Computational pipeline :
- Metabolism prediction : Use SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites on the dimethylamino group and tetrahydroquinazoline ring .
- Toxicity profiling : Run ProTox-II to flag potential hepatotoxicity risks from the chlorophenyl moiety .
- Physicochemical properties : Calculate logP (predicted ~3.2) and polar surface area (PSA ~75 Ų) to assess blood-brain barrier permeability .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
